molecular formula C13H9ClF3N3O3S B11505509 4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzenesulfonamide

4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzenesulfonamide

Cat. No.: B11505509
M. Wt: 379.74 g/mol
InChI Key: QYZGDIUFRFBDCL-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a pyrrole ring, a sulfonamide group, and several functional groups such as cyano, methyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonamide group and other functional groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrole-containing molecules. Examples are:

  • 4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE
  • N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H9ClF3N3O3S

Molecular Weight

379.74 g/mol

IUPAC Name

4-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]benzenesulfonamide

InChI

InChI=1S/C13H9ClF3N3O3S/c1-7-10(6-18)12(11(21)19-7,13(15,16)17)20-24(22,23)9-4-2-8(14)3-5-9/h2-5,20H,1H3,(H,19,21)

InChI Key

QYZGDIUFRFBDCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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